molecular formula C18H15ClPb B072962 Triphenyllead chloride CAS No. 1153-06-6

Triphenyllead chloride

Cat. No.: B072962
CAS No.: 1153-06-6
M. Wt: 474 g/mol
InChI Key: RJSSWRDMHBJWKN-UHFFFAOYSA-M
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Description

Triphenyllead chloride, also known as chlorotriphenyllead, is an organolead compound with the chemical formula (C₆H₅)₃PbCl. It is a white crystalline solid that is primarily used in research and industrial applications. The compound is known for its unique chemical properties and its ability to interact with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyllead chloride can be synthesized through several methods. One common method involves the reaction of tetraphenyllead with hydrogen chloride. The process typically involves bubbling hydrogen chloride gas into a refluxing solution of tetraphenyllead in chloroform. The reaction produces this compound and diphenyllead dichloride as by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of lead chloride with phenylmagnesium bromide or phenyl lithium. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Triphenyllead chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different lead-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl or aryl halides, which react with this compound under mild conditions to form new organolead compounds.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce this compound to form lead metal or other lower oxidation state lead compounds.

Major Products Formed:

Scientific Research Applications

Triphenyllead chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyllead chloride involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with cellular signaling pathways. The compound can bind to sulfhydryl groups in proteins, leading to enzyme inhibition and cellular toxicity. Its effects are concentration-dependent and can vary based on the specific biological system being studied .

Comparison with Similar Compounds

    Triphenyltin chloride: Similar in structure but contains tin instead of lead.

    Tributyltin chloride: Another organotin compound with different alkyl groups.

    Tetraphenyllead: Contains four phenyl groups attached to lead.

Uniqueness: Triphenyllead chloride is unique due to its specific interactions with biological membranes and its ability to undergo a wide range of chemical reactions. Its toxicity and reactivity make it a valuable compound for research in both chemistry and biology .

Properties

IUPAC Name

chloro(triphenyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSSWRDMHBJWKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033793
Record name Triphenyl lead chloride
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URL https://comptox.epa.gov/dashboard/DTXSID201033793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153-06-6
Record name Chlorotriphenylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1153-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotriphenyllead(IV)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12104
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenyl lead chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotriphenylplumbane
Source European Chemicals Agency (ECHA)
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